pH-Independent Phosphate Binding Affinity: Lanthanum Carbonate Octahydrate vs. Sevelamer Hydrochloride
Lanthanum carbonate (LC) exhibits a pH-independent phosphate-binding affinity (K₁ = 6.1 ± 1.0 mM⁻¹) across pH 3–7, whereas sevelamer hydrochloride (SH) demonstrates pH-dependent binding that collapses at gastric pH. At pH 3, the binding affinity of SH is 0.025 ± 0.002 mM⁻¹—approximately 244-fold lower than LC [1]. At pH 5–7, SH affinity improves to 1.5 ± 0.8 mM⁻¹, remaining approximately 4-fold lower than LC [1].
| Evidence Dimension | Langmuir equilibrium phosphate-binding affinity (K₁) |
|---|---|
| Target Compound Data | 6.1 ± 1.0 mM⁻¹ (pH 3–7) |
| Comparator Or Baseline | Sevelamer hydrochloride: 0.025 ± 0.002 mM⁻¹ at pH 3; 1.5 ± 0.8 mM⁻¹ at pH 5–7 |
| Quantified Difference | ~244-fold higher at pH 3; ~4-fold higher at pH 5–7 |
| Conditions | In vitro; Langmuir equilibrium binding; phosphorus concentrations 5–100 mM; binder concentrations 134–670 mg per 50 mL; pH 3–7 |
Why This Matters
pH-independent binding ensures consistent phosphate removal throughout the gastrointestinal tract, whereas sevelamer's pH-dependent efficacy may compromise binding during gastric transit.
- [1] Autissier, V., Damment, S. J. P., & Henderson, R. A. (2007). Relative in vitro efficacy of the phosphate binders lanthanum carbonate and sevelamer hydrochloride. Journal of Pharmaceutical Sciences, 96(10), 2818–2827. View Source
